molecular formula C6H8N2O B1622006 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine CAS No. 698975-77-8

5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine

Cat. No.: B1622006
CAS No.: 698975-77-8
M. Wt: 124.14 g/mol
InChI Key: WGCKCMXHIWUORN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Amine protons : A singlet at δ 5.2–5.6 ppm (exchangeable, 2H) .
    • Cyclopentane protons : Multiplet signals between δ 2.4–3.2 ppm (methylene groups) and δ 1.8–2.2 ppm (bridgehead protons) .
    • Isoxazole protons : A deshielded singlet at δ 7.8–8.2 ppm (H-4) .
  • ¹³C NMR :

    • C3 (amine-attached) : δ 155–160 ppm (sp² hybridized) .
    • Cyclopentane carbons : δ 25–35 ppm (CH₂) and δ 40–45 ppm (bridgehead CH) .

Table 3: Representative NMR data for analogous compounds

Proton/Carbon δ (ppm) Assignment
NH₂ 5.4 Exocyclic amine
H-4 (isoxazole) 8.0 Aromatic proton
CH₂ (C5/C6) 2.8 Cyclopentane methylene

Infrared (IR) Spectroscopy

  • N-H stretch : Broad band at 3300–3400 cm⁻¹ .
  • C-O-C (isoxazole) : Strong absorbance at 1200–1250 cm⁻¹ .
  • C=N (isoxazole) : Peak at 1600–1650 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion : m/z 124.1 [M]⁺ (consistent with molecular formula C₆H₈N₂O) .
  • Fragmentation :
    • Loss of NH₂ (17 Da) → m/z 107.1 [M-NH₂]⁺.
    • Cleavage of the isoxazole ring → m/z 76 (C₃H₄NO⁺) .

Table 4: Key spectral signatures

Technique Signature Interpretation
IR 3320 cm⁻¹ (broad) N-H stretching
¹H NMR δ 5.4 (2H, singlet) NH₂ group
HRMS m/z 124.1405 [M+H]⁺ Molecular ion confirmed

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCKCMXHIWUORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406108
Record name 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698975-77-8
Record name 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[c][1,2]oxazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes, followed by cyclization to form the isoxazole ring . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Thiophene Derivatives

Example Compound: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)

  • Structure : Replaces the isoxazole with a thiophene ring.
  • Biological Activity : Exhibits potent antiproliferative activity against MCF7 breast cancer cells (IC50 = 30.8 nM) by inhibiting ATP-binding sites of tyrosine kinase receptors, akin to drugs like gefitinib .

Isothiazole Derivatives

Example Compound : 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine (CAS 937667-84-0)

  • Structure : Substitutes isoxazole’s oxygen with sulfur, forming an isothiazole ring.
  • A hydrochloride salt derivative (CAS 1365965-56-5, molecular weight 176.66) is used in drug discovery as a chemoblock .
  • Safety : Safety data sheets highlight regulatory compliance gaps (e.g., missing GHS hazard statements), necessitating careful handling .

Pyrazole Derivatives

Example Compound : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 1092301-31-9)

  • Structure : Features a pyrazole ring fused to cyclopentane.
  • Applications : Pyrazole’s dual nitrogen atoms enable hydrogen bonding, making it suitable for kinase inhibitors. The compound is cataloged as a 95% pure research chemical .

Carboxylic Acid Derivatives

Example Compound : 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1)

  • Structure : Replaces the amine group with a carboxylic acid.
  • Impact : The carboxylic acid introduces acidity (pKa ~4-5), altering solubility and enabling salt formation for improved bioavailability .

Data Table: Structural and Functional Comparison

Compound Class Example Structure/Name Molecular Formula Key Properties/Activities Reference
Isoxazole (Target) 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine C6H8N2O Intermediate for bioactive molecules
Thiophene Compound 24 C23H21N5O3S2Na IC50 = 30.8 nM (MCF7)
Isothiazole 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride C6H9ClN2S MW = 176.66; Drug discovery chemoblock
Pyrazole 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine C6H9N3 95% purity; Kinase inhibitor scaffold
Carboxylic Acid 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid C7H7NO3 Enhanced solubility for formulation

Key Findings and Implications

Heterocycle Impact : Replacing isoxazole with thiophene or isothiazole modulates electronic properties and bioactivity. Thiophene derivatives show superior anticancer activity, while isothiazoles offer lipophilicity advantages .

Functional Group Effects : Amine groups facilitate hydrogen bonding in receptor interactions, whereas carboxylic acids improve solubility for drug formulation .

Synthetic Flexibility : Grignard reagent-based methods (e.g., for thiophenes) vs. HOSA-mediated cyclization (for isoxazoles) highlight diverse synthetic routes tailored to target structures .

Biological Activity

5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol. Its structure features a bicyclic arrangement comprising a cyclopentane ring fused to an isoxazole moiety. This unique configuration is thought to contribute to its diverse biological interactions.

Property Details
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
Structural FeaturesBicyclic structure with isoxazole

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets, including enzymes and receptors, through its nitrogen and oxygen atoms. These interactions can modulate the activity of target molecules, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Initial studies have shown that this compound may possess antimicrobial activity against various pathogens. The potential for developing it into an antimicrobial agent is being explored in ongoing research.
  • Neuroprotective Effects : Some investigations have suggested that derivatives of this compound could exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anticancer Activity : The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. Early results indicate that it may inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against bacterial strains and found significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent against infections.
  • Neuroprotective Study : Research conducted on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell lines, supporting its use in neurodegenerative disease models.
  • Anticancer Evaluation : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that warrants further exploration .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as substituted phenyl compounds and nitrogen sources to form the bicyclic structure.
  • Functional Group Modifications : Introducing different substituents on the isoxazole ring to enhance bioactivity and solubility.

These synthetic approaches are crucial for obtaining sufficient quantities of the compound for biological testing and further development.

Q & A

Q. What are the key synthetic routes for 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine?

Methodological Answer: The compound can be synthesized via cyclization reactions involving 1,3-diketones and hydroxylamine-O-sulfonic acid (HOSA). For example, treatment of 1,3-diketones with HOSA generates cyclopenta[c]isoxazole derivatives in high yields . Another route involves reacting enaminones with HOSA to yield tetrahydrobenzo[c]isoxazoles, which can be adapted for cyclopenta[c]isoxazole synthesis by modifying the starting material .

Key Steps:

  • Use of HOSA as a cyclizing agent.
  • Optimization of reaction conditions (solvent, temperature) to favor cyclopenta[c]isoxazole formation over benzisoxazoles.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks corresponding to the cyclopentane ring protons (δ 2.0–3.0 ppm) and amine protons (δ ~5.0 ppm, broad) .
    • ¹³C NMR: Signals for the isoxazole carbons (C3: ~160 ppm) and sp³ carbons in the cyclopentane ring (C5/C6: ~30–40 ppm) .
  • X-ray Crystallography: Resolves bond angles and ring conformation, confirming the fused bicyclic system .
  • Computational Analysis: Density Functional Theory (DFT) calculations validate electronic properties and stability .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer: Key properties include:

  • Hydrogen Bonding: One hydrogen bond donor (NH₂) and one acceptor (isoxazole oxygen), influencing solubility in polar solvents .
  • LogP Value: Estimated at ~1.2 (indicating moderate lipophilicity), relevant for partitioning in biological assays .
  • Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields often stem from:

  • Reagent Purity: Impurities in HOSA or diketones reduce cyclization efficiency. Use freshly distilled HOSA and recrystallized starting materials .
  • Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., enaminones) and optimize reaction time .
  • Byproduct Analysis: Characterize side products (e.g., benzisoxazoles) via GC-MS to adjust stoichiometry or temperature .

Q. What strategies enhance the pharmacological activity of cyclopenta[c]isoxazole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Substitution at C3: Introducing electron-withdrawing groups (e.g., –CN) improves kinase inhibition by mimicking ATP-binding motifs .
  • Ring Functionalization: Adding methyl groups to the cyclopentane ring increases metabolic stability (e.g., IC₅₀ values < 40 nM in antiproliferative assays) .
  • Hybrid Scaffolds: Fusion with thiophene or pyridine rings enhances selectivity for tyrosine kinase receptors .

Q. How is this compound utilized in materials science, such as liquid crystal design?

Methodological Answer: The cyclopenta[c]isoxazole core improves mesophase stability in liquid crystals:

  • Birefringence Enhancement: The rigid bicyclic structure increases polarizability anisotropy (Δn > 0.3) .
  • Dielectric Properties: Substituents like fluorine or methyl groups tune dielectric constants for display applications .
  • Synthetic Protocol: Couple the amine group with tolane derivatives via Suzuki-Miyaura cross-coupling to extend conjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
Reactant of Route 2
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine

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